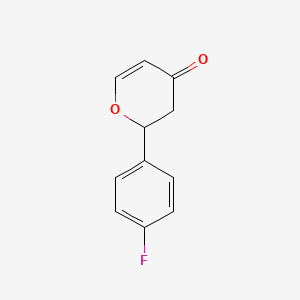![molecular formula C22H27N3O4 B14253027 Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- CAS No. 185609-78-3](/img/structure/B14253027.png)
Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide core, a nitro group, and a piperidinylmethyl phenoxypropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- typically involves multiple steps. One common method includes the nitration of a benzamide derivative followed by the introduction of the piperidinylmethyl phenoxypropyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the piperidinylmethyl phenoxypropyl side chain play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitro-N-(1-piperidinylmethyl)benzamide
- N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}benzamide
- 4-Nitro-N-(3-pyridinyl)benzamide
Uniqueness
Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
185609-78-3 |
|---|---|
Formule moléculaire |
C22H27N3O4 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
4-nitro-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]benzamide |
InChI |
InChI=1S/C22H27N3O4/c26-22(19-8-10-20(11-9-19)25(27)28)23-12-5-15-29-21-7-4-6-18(16-21)17-24-13-2-1-3-14-24/h4,6-11,16H,1-3,5,12-15,17H2,(H,23,26) |
Clé InChI |
QHRMEMAFLSGRRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


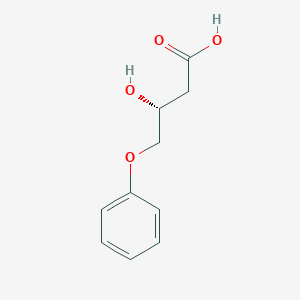
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
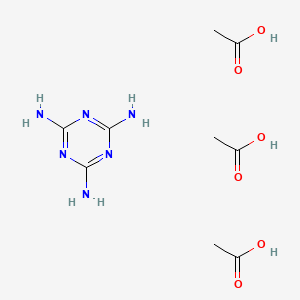
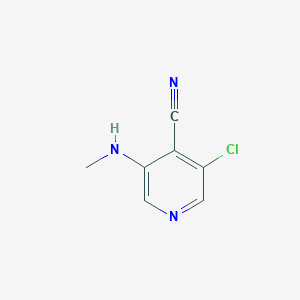
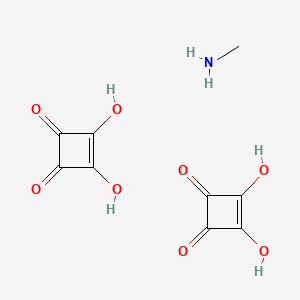
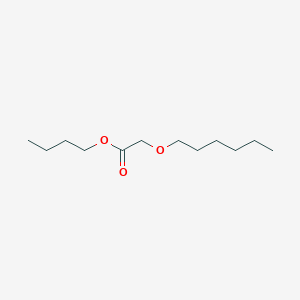
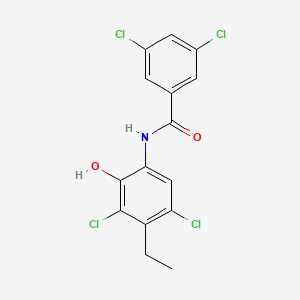
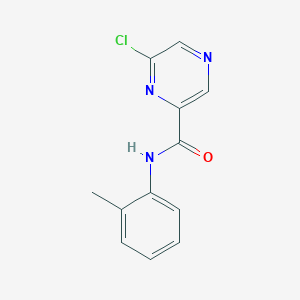
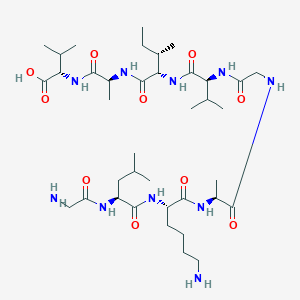
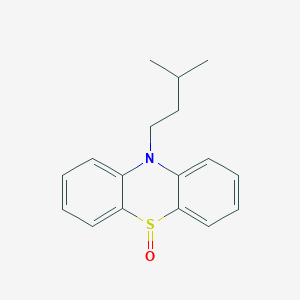
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
